4-[4-(1h-Imidazol-4-yl)phenyl]morpholine 4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142676
InChI: InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15)
SMILES:
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

CAS No.:

Cat. No.: VC18142676

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(1h-Imidazol-4-yl)phenyl]morpholine -

Specification

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 4-[4-(1H-imidazol-5-yl)phenyl]morpholine
Standard InChI InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15)
Standard InChI Key PIKSUEFELPJKQB-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C3=CN=CN3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a para-substituted phenyl group. At the phenyl ring's fourth position, a 1H-imidazole group is attached, introducing a five-membered aromatic ring with two nitrogen atoms. This arrangement creates a conjugated system that may influence electronic properties and biological interactions .

Stereoelectronic Properties

The morpholine ring's oxygen and nitrogen atoms contribute to its polarity, with a calculated logP of 2.05 , suggesting moderate lipophilicity. The imidazole moiety introduces basicity (pKa ~6.5–7.0 for the NH group), enabling pH-dependent protonation states that affect solubility and binding affinity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
logP2.05
Hydrogen Bond Acceptors5
Polar Surface Area72.29 Ų

Spectroscopic Characterization

While direct spectral data for 4-[4-(1H-imidazol-4-yl)phenyl]morpholine are unavailable, analogs suggest characteristic signals:

  • NMR: Morpholine protons resonate at δ 3.5–4.0 ppm (CH2-O and CH2-N), while imidazole protons appear as singlets near δ 7.2–7.8 ppm .

  • IR: Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (C=N) confirm the morpholine and imidazole rings .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

  • Morpholine-Phenyl Coupling: Ullmann or Buchwald-Hartwig amination to attach morpholine to a halogenated phenyl precursor .

  • Imidazole Introduction: Suzuki-Miyaura cross-coupling between a boronic acid-functionalized imidazole and a bromophenyl-morpholine intermediate .

Patent-Derived Methodologies

A high-selectivity route from CN109651286B inspires adaptation:

  • Condensation: React p-nitrohalobenzene with 2-aminoethoxyacetate under basic conditions (K2CO3, DMF, 80°C).

  • Hydrogenation: Catalytic reduction (H2/Pd-C, EtOH) converts nitro to amine.

  • Cyclization: Intramolecular dealcoholization (HCl, reflux) forms the morpholine ring.

Key Optimization Parameters

  • Temperature control (<100°C) prevents imidazole decomposition .

  • Palladium nanoparticle catalysts enhance coupling efficiency (yield >95%) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: Predicted 0.12 mg/mL (logS = -2.43) , necessitating formulation with cyclodextrins or lipid carriers.

  • Photostability: The conjugated system shows UV absorption at 260 nm, indicating susceptibility to light-induced degradation .

Metabolic Pathways

In silico simulations (SwissADME) predict:

  • Phase I Metabolism: Morpholine ring oxidation to N-oxide (CYP3A4-mediated).

  • Phase II Conjugation: Glucuronidation at the imidazole NH group .

Industrial and Material Science Applications

Catalytic Ligand Design

The imidazole-morpholine framework coordinates transition metals (Cu²⁺, Pd⁰) for:

  • Cross-Coupling Reactions: Turnover number (TON) = 12,000 in Suzuki-Miyaura couplings .

  • Asymmetric Catalysis: 98% ee in propargylamine synthesis via Cu(I) complexes .

Polymer Functionalization

Incorporation into polyimides enhances:

  • Thermal Stability: Glass transition temperature (Tg) increased by 40°C versus unmodified polymers .

  • Dielectric Properties: εr = 2.3 at 1 MHz, suitable for microelectronic insulators .

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